molecular formula C19H27ClN2O5 B3949534 N-(2-chlorobenzyl)-1-isobutyl-4-piperidinecarboxamide oxalate

N-(2-chlorobenzyl)-1-isobutyl-4-piperidinecarboxamide oxalate

Cat. No. B3949534
M. Wt: 398.9 g/mol
InChI Key: GMAQDWDTCSNVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-isobutyl-4-piperidinecarboxamide oxalate, commonly known as BTCP, is a chemical compound that belongs to the family of piperidinecarboxamides. It is a potent analgesic drug that has been extensively studied for its potential use in the treatment of chronic pain. In

Mechanism of Action

BTCP exerts its analgesic effect by binding to the mu-opioid receptor, which is a G-protein coupled receptor that is involved in the modulation of pain. When BTCP binds to the mu-opioid receptor, it activates a cascade of intracellular signaling events that ultimately lead to the inhibition of pain transmission. BTCP also has an affinity for the delta-opioid receptor, which is another G-protein coupled receptor involved in pain modulation.
Biochemical and Physiological Effects
BTCP has been shown to have a potent analgesic effect, which is mediated through its interaction with the mu-opioid receptor. It has also been shown to have anxiolytic and anticonvulsant effects, as well as a lower potential for abuse and dependence compared to other opioids. BTCP has been shown to have a longer duration of action compared to other opioids, which may make it a more attractive option for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

BTCP has several advantages for use in lab experiments. It has a potent analgesic effect, which makes it a useful tool for studying pain modulation. It also has a lower potential for abuse and dependence compared to other opioids, which makes it a safer option for use in animal studies. However, BTCP is a controlled substance, which may make it difficult to obtain for use in lab experiments.

Future Directions

There are several future directions for research on BTCP. One area of research is the development of novel analogs of BTCP that have improved potency and selectivity for the mu-opioid receptor. Another area of research is the investigation of the mechanism of action of BTCP, which may lead to the development of new analgesic drugs. Additionally, research on the potential use of BTCP in the treatment of opioid addiction is an area of active investigation.

Scientific Research Applications

BTCP has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to have a potent analgesic effect, which is mediated through its interaction with the mu-opioid receptor. BTCP has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have a lower potential for abuse and dependence compared to other opioids.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O.C2H2O4/c1-13(2)12-20-9-7-14(8-10-20)17(21)19-11-15-5-3-4-6-16(15)18;3-1(4)2(5)6/h3-6,13-14H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQDWDTCSNVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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